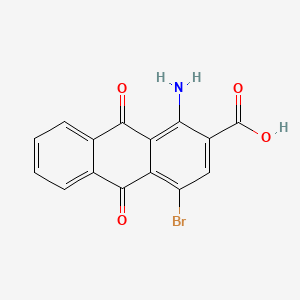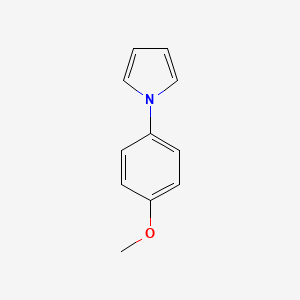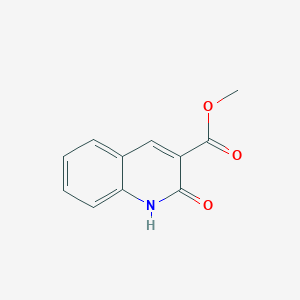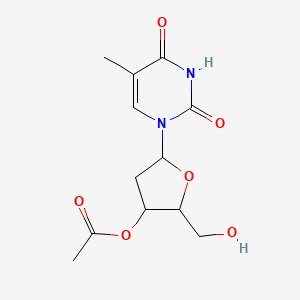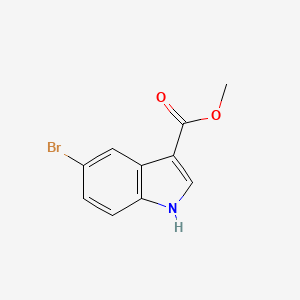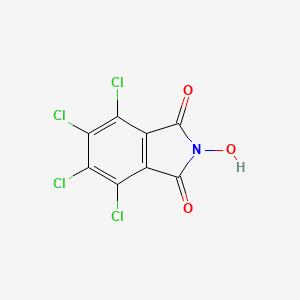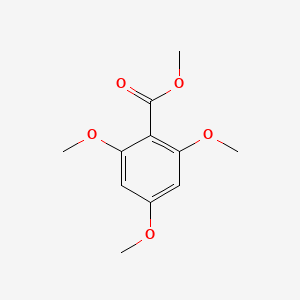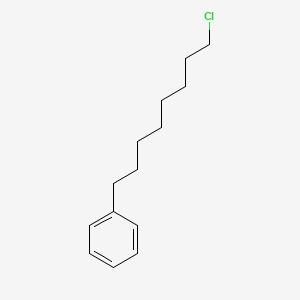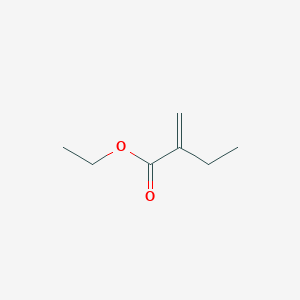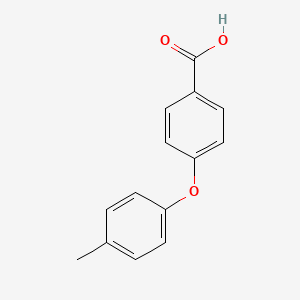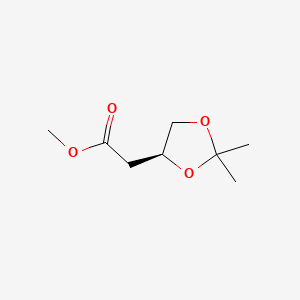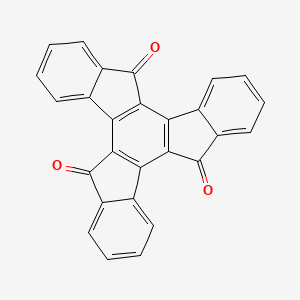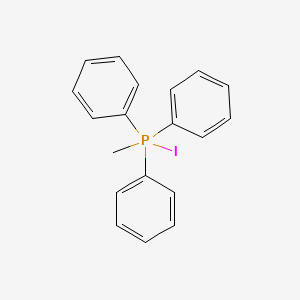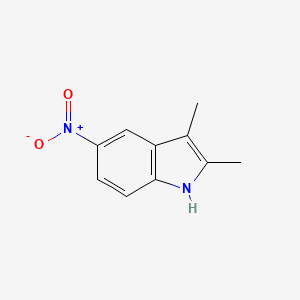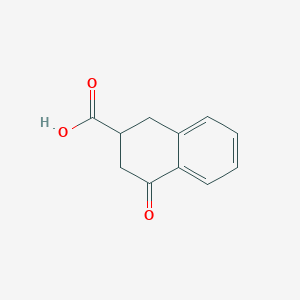
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Descripción general
Descripción
4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .Aplicaciones Científicas De Investigación
-
Hydrogen-Donor Solvent
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used as a hydrogen-donor solvent .
- Method: It is produced by the catalytic hydrogenation of naphthalene .
- Results: It functions as a source of H2, which is transferred to the coal. The partially hydrogenated coal is more soluble .
-
Coal Liquefaction
-
Biological Activities
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Synthesis of Hydrogen Bromide
- Application: Tetralin, a derivative of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is used for the laboratory synthesis of hydrogen bromide .
- Method: The reaction involves Tetralin and Bromine (Br2) to produce Hydrogen Bromide (HBr) and a Brominated derivative of Tetralin .
- Results: This reaction is facilitated due to the moderated strength of the benzylic C-H bonds .
-
Synthesis of 4-Hydroxy-2-quinolones
- Application: 4-Hydroxy-2-quinolones, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have interesting pharmaceutical and biological activities .
- Method: These compounds are synthesized using various methods, including the reaction of anilines with malonic acid equivalents .
- Results: 4-Hydroxy-2-quinolones have been found to be valuable in drug research and development .
-
Synthesis of Indole Derivatives
- Application: Indole derivatives, which can be synthesized from 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, possess various biological activities .
- Method: These derivatives are synthesized and tested for various biological activities .
- Results: Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety And Hazards
Propiedades
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
6566-40-1 | |
| Record name | 6566-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

